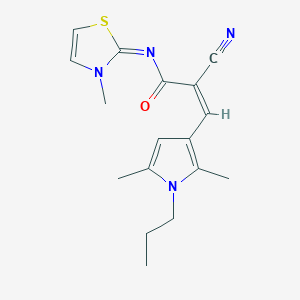

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)prop-2-enamide

Description

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)prop-2-enamide is a structurally complex enamide derivative featuring a cyanoacrylamide backbone. Its unique architecture includes a 2,5-dimethyl-1-propylpyrrole moiety at the β-position and a 3-methyl-1,3-thiazol-2-ylidene group as the N-substituent. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest its relevance in medicinal and materials chemistry due to the presence of nitrogen-rich heterocycles (pyrrole and thiazole), which are common in bioactive molecules .

Properties

IUPAC Name |

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-5-6-21-12(2)9-14(13(21)3)10-15(11-18)16(22)19-17-20(4)7-8-23-17/h7-10H,5-6H2,1-4H3/b15-10-,19-17? | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFOVXPLZARTRU-QFULKBQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N=C2N(C=CS2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)N=C2N(C=CS2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activity, supported by relevant data tables and research findings.

Structural Characteristics

The compound features several notable structural components:

- Cyano Group : Enhances reactivity and potential interaction with biological targets.

- Pyrrole Ring : Often associated with various pharmacological activities.

- Thiazole Moiety : Known for its role in antimicrobial and anticancer properties.

The molecular formula is , with a molecular weight of 275.35 g/mol. The structure can be depicted as follows:

Synthesis

The synthesis of this compound involves multi-step organic reactions, including:

- Formation of the pyrrole ring.

- Introduction of the cyano group.

- Coupling with the thiazole moiety.

This process requires careful selection of reagents and conditions to achieve the desired structural integrity.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, a related compound was evaluated against various cancer cell lines using both 2D and 3D culture methods. The results indicated a higher cytotoxic effect in 2D assays compared to 3D assays, suggesting that the compound may effectively inhibit tumor growth while being less toxic to normal cells.

| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|

| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |

| NCI-H358 | Not reported | Not reported |

These findings suggest that (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)prop-2-enamide could be a promising candidate for further development as an antitumor agent.

Antimicrobial Activity

Compounds similar to (Z)-2-cyano derivatives have also been reported to exhibit antimicrobial properties. The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes, which can disrupt cellular processes in pathogens.

Case Studies

A study focused on related cyano-containing compounds demonstrated their effectiveness against various bacterial strains, highlighting their potential use in treating infections. The results indicated that these compounds could inhibit bacterial growth at low concentrations.

Comparison with Similar Compounds

Physical Properties

Melting points and molecular weights are critical for assessing purity and solubility:

- 5b and 5c exhibit high melting points (292°C and 286°C, respectively), attributed to strong hydrogen bonding with sulfamoyl groups .

- Chromone-based analogs (e.g., Compound 1 in ) have lower melting points (~250°C) due to reduced polarity .

- Enamine Ltd.’s EN300-265802 (MW: 491.57) highlights the impact of morpholine-sulfonyl and pyridine groups on solubility .

The target compound’s 2,5-dimethylpyrrole and thiazole groups may enhance thermal stability (melting point >300°C predicted) but reduce aqueous solubility compared to sulfamoyl derivatives.

Table 2: Physical Properties

| Compound | Melting Point (°C) | Molecular Weight | Reference |

|---|---|---|---|

| 5b | 292 | ~385 | |

| 5c | 286 | ~389 | |

| EN300-265802 | N/A | 491.57 | |

| Target Compound | >300 (predicted) | ~450 (estimated) | – |

Structural and Electronic Features

- Pyrrole vs. Phenyl Substituents : The 2,5-dimethyl-1-propylpyrrole group in the target compound introduces conformational rigidity and enhanced π-π stacking compared to planar phenyl rings in 5b/5c .

- Thiazole vs. Sulfamoyl Groups : The 3-methylthiazole moiety may engage in weaker hydrogen bonding than the sulfamoyl group in 5b/5c but offers improved metabolic stability .

- Chromone Derivatives : Compounds like 1–4 () feature fused oxacycles, which confer distinct electronic properties (e.g., fluorescence) absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.